(Z)-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one
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Description
(Z)-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C24H24N2O2S2 and its molecular weight is 436.59. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Properties
Antimicrobial and Anticancer Activity : A study synthesized derivatives of 4-thiazolidinone clubbed with quinazolinone and evaluated their antimicrobial and anticancer potentials. The synthesized compounds showed promising antimicrobial properties against bacterial and fungal strains and significant anticancer activity against human colon cancer cell lines (Deep et al., 2013).
Cytotoxic Activity Against Cancer Cell Lines : Another research synthesized compounds incorporating 4-thiazolidinone and 3,4-dihydroquinazolinone moieties. These compounds exhibited mild to moderate cytotoxic activity against chronic myelogenous leukemia (K562) and breast cancer (MCF7) cell lines (Nguyen et al., 2019).
Breast Anticancer Activity : Research aimed at producing new dihydroquinoline-3-carboxylic acid derivatives to test their anticancer effect against the breast cancer MCF-7 cell line revealed significant anticancer activity (Gaber et al., 2021).
Synthesis and Characterization
Synthesis of Novel Derivatives : A study involved the synthesis of new derivatives containing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one. These compounds were synthesized through a four-step process and characterized using various spectral methods (Nguyen et al., 2022).
Antimicrobial Activity of Thiazolone Derivatives : Another study synthesized derivatives with a thiazolone structure and evaluated their antimicrobial activity. The compounds showed good to moderate activity against various bacterial strains (PansareDattatraya & Devan, 2015).
Additional Applications
Fluorescent Chemosensors : A research synthesized thiazolone-based zinc complexes, exhibiting ON/OFF/ON fluorescence switching properties, useful for environmental monitoring (Lin et al., 2016).
Docking Studies and Anti-Microbial Evaluation : Studies involved synthesizing and evaluating the antimicrobial activity of compounds with 4-oxothiazolidin structures, also conducting molecular docking studies for further insights (Spoorthy et al., 2021).
Properties
IUPAC Name |
(5Z)-3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S2/c1-2-17-9-11-18(12-10-17)16-21-23(28)26(24(29)30-21)15-13-22(27)25-14-5-7-19-6-3-4-8-20(19)25/h3-4,6,8-12,16H,2,5,7,13-15H2,1H3/b21-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEUGCAYORRWPO-PGMHBOJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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